Product packaging for (+)-2'-Norcepharanthine(Cat. No.:CAS No. 104386-91-6)

(+)-2'-Norcepharanthine

Cat. No.: B12824021
CAS No.: 104386-91-6
M. Wt: 592.7 g/mol
InChI Key: ZKIAZXMDELJIMQ-IZLXSDGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-2'-Norcepharanthine is a bisbenzylisoquinoline alkaloid analogue of the well-characterized natural product Cepharanthine, which has been used in Japan for decades for various conditions . As a Research Use Only (RUO) product, this compound is intended solely for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use. Based on its structural relation to Cepharanthine, researchers may be interested in exploring its potential multi-factorial mechanisms of action. Cepharanthine is known to exhibit membrane effects such as modulation of efflux pumps and membrane rigidification, as well as various intracellular effects . A key area of investigation is its interaction with critical metabolic pathways, particularly the AMP-activated protein kinase (AMPK) and NF-κB signaling pathways . The anti-inflammatory properties observed in the parent compound are largely attributed to AMPK activation and the inhibition of NF-κB . This suggests potential research applications for this compound in immunology, cell biology, and inflammation studies. This product is labeled "For Research Use Only." By purchasing this product, the user acknowledges that it is not to be used as a component in, or for the development of, in vitro diagnostic medical devices, nor for any clinical diagnostic procedures. It is not for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H36N2O6 B12824021 (+)-2'-Norcepharanthine CAS No. 104386-91-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104386-91-6

Molecular Formula

C36H36N2O6

Molecular Weight

592.7 g/mol

IUPAC Name

(14S,27R)-22,33-dimethoxy-13-methyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene

InChI

InChI=1S/C36H36N2O6/c1-38-13-11-24-18-33-35(42-20-41-33)36-34(24)28(38)15-21-4-7-25(8-5-21)43-31-16-22(6-9-29(31)39-2)14-27-26-19-32(44-36)30(40-3)17-23(26)10-12-37-27/h4-9,16-19,27-28,37H,10-15,20H2,1-3H3/t27-,28+/m1/s1

InChI Key

ZKIAZXMDELJIMQ-IZLXSDGUSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(C=C8CCN7)OC)O4)OC)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7)OC)O4)OC)OCO3

Origin of Product

United States

Isolation, Identification, and Biosynthetic Pathways of + 2 Norcepharanthine

Botanical Sources and Natural Occurrence of this Bisbenzylisoquinoline Alkaloid

(+)-2'-Norcepharanthine is a member of the vast and structurally diverse class of bisbenzylisoquinoline alkaloids, which are predominantly found within the Menispermaceae family of flowering plants. researchgate.netresearchgate.net This family, often referred to as the "moonseed" family, is a rich reservoir of these medicinally significant compounds. researchgate.net

Identification in Stephania Species

The genus Stephania, a prominent member of the Menispermaceae family, is a primary source of this compound and its chemical relatives. nih.gov Research has documented the presence of this alkaloid in several species, highlighting the chemotaxonomic significance of these compounds.

Stephania pierrii : The tubers of Stephania pierrii Diels have been identified as a notable source of this compound. acs.orgepdf.pub Along with a suite of other bisbenzylisoquinoline alkaloids, its isolation from this species has been a key area of phytochemical investigation. acs.org

Stephania rotunda : Studies on Stephania rotunda have also led to the isolation and identification of this compound. researchgate.netdocksci.comsut.ac.th This species, used in traditional medicine in various Asian countries, produces a range of alkaloids, with this compound being among the constituents. docksci.comnih.gov

Stephania cephalantha : Stephania cephalantha Hayata is another significant botanical source from which bisbenzylisoquinoline alkaloids, including compounds structurally related to this compound, have been isolated. nih.govnih.govcabidigitallibrary.org This plant is particularly known for producing cepharanthine (B1668398), a closely related and well-studied alkaloid. nih.govcabidigitallibrary.orgtaylorandfrancis.com

Table 1: Occurrence of this compound in Stephania Species

Botanical SpeciesPlant PartReference(s)
Stephania pierrii DielsTubers acs.orgepdf.pub
Stephania rotunda Lour.Tubers researchgate.netdocksci.comsut.ac.th
Stephania cephalantha Hayata- nih.govnih.govcabidigitallibrary.org

Distributional Analysis of Related Alkaloids within the Menispermaceae Family

The Menispermaceae family is characterized by its remarkable diversity of bisbenzylisoquinoline alkaloids. researchgate.net These compounds are formed through the oxidative coupling of two benzylisoquinoline units and exhibit a wide array of structural variations. rsc.org Genera such as Stephania, Cissampelos, Cyclea, and Cocculus are particularly rich in these alkaloids. researchgate.netnih.govtandfonline.com The distribution of these alkaloids is not uniform and can vary significantly between different genera, species, and even different parts of the same plant. mdpi.com This variability can be influenced by genetic factors, the developmental stage of the plant, and environmental conditions. mdpi.com The structural diversity of these alkaloids, including variations in the diphenyl ether linkages and the nature and position of substituents, makes them a continuing subject of phytochemical research. rsc.org

Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment of this compound

The isolation and characterization of this compound from complex plant extracts rely on a combination of sophisticated chromatographic and spectroscopic techniques.

Initial separation of alkaloids from plant material typically involves extraction with solvents, followed by purification using various chromatographic methods. nih.govresearchgate.net Techniques such as flash chromatography and high-performance liquid chromatography (HPLC) are instrumental in isolating individual compounds from the crude extract. nih.govresearchgate.net HPLC, in particular, is crucial for obtaining highly pure samples necessary for unambiguous structural analysis and for assessing the purity of the isolated compound. mdpi.com

Once purified, the structural elucidation of this compound is achieved through a suite of spectroscopic methods. d-nb.info

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular formula of the compound. acs.orgmdpi.com The fragmentation pattern observed in the mass spectrum provides valuable clues about the compound's structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : One-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for determining the complete chemical structure. d-nb.infoethernet.edu.et

¹H NMR spectroscopy provides information about the number and chemical environment of protons in the molecule.

¹³C NMR spectroscopy reveals the number and types of carbon atoms.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecular structure. ethernet.edu.et

Optical Rotation : The specific rotation, measured using a polarimeter, confirms the stereochemistry of the molecule, in this case, the dextrorotatory (+) form. acs.org

Table 2: Analytical Techniques for this compound

TechniquePurposeReference(s)
High-Performance Liquid Chromatography (HPLC)Isolation and Purity Assessment nih.govresearchgate.netmdpi.com
High-Resolution Mass Spectrometry (HRMS)Molecular Formula Determination acs.orgmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D)Structural Elucidation d-nb.infoethernet.edu.et
PolarimetryStereochemistry Determination acs.org

Proposed Biosynthetic Routes for Isoquinoline (B145761) Alkaloids Leading to this compound

The biosynthesis of bisbenzylisoquinoline alkaloids like this compound is a complex process that originates from the amino acid tyrosine. rsc.orgrsc.org The general pathway involves several key steps:

Formation of Benzylisoquinoline Monomers : The pathway begins with the conversion of tyrosine into two key benzylisoquinoline monomers, typically (S)-N-methylcoclaurine. nih.gov

Oxidative Coupling : These two monomeric units then undergo oxidative coupling, a reaction catalyzed by cytochrome P450 enzymes, to form the characteristic bisbenzylisoquinoline skeleton with diaryl ether linkages. rsc.orgnih.gov

Further Modifications : The resulting dimer can then undergo further enzymatic modifications, such as demethylation, to yield a variety of related alkaloids. researchgate.net The biosynthesis of this compound likely involves the demethylation of a precursor molecule at the 2'-position.

The specific enzymes and regulatory mechanisms controlling the biosynthesis of this compound are still areas of active research. However, the general framework for the biosynthesis of bisbenzylisoquinoline alkaloids provides a solid foundation for understanding its formation within Stephania species. rsc.orgnih.gov The elucidation of these pathways is crucial for potential biotechnological production of these valuable compounds in microbial systems. nih.gov

Synthetic Strategies and Chemical Modification of + 2 Norcepharanthine and Its Analogs

Approaches to the Total Synthesis of (+)-2'-Norcepharanthine

The total synthesis of this compound itself is not extensively detailed in the literature; however, the strategies are based on the synthesis of its parent compound, cepharanthine (B1668398). The first total synthesis of (±)-cepharanthine was reported by Tomita and colleagues in 1967. drugfuture.comnih.goviiarjournals.org This and subsequent synthetic endeavors have highlighted the primary difficulties in constructing the BBIQ scaffold: the stereocontrolled formation of the two tetrahydroisoquinoline (THIQ) cores and the formation of the diaryl ether bridges.

The key transformation in many BBIQ syntheses is the Ullmann condensation (or Ullmann diaryl ether synthesis). This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide to form the diaryl ether linkage that defines the macrocycle. The success of this intramolecular cyclization is highly dependent on the nature of the precursors and reaction conditions. Modern modifications of the Ullmann coupling, such as using N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (B73088) as promoters, have been explored to improve yields and reaction mildness for these complex couplings. mun.ca

Despite these advances, the total synthesis of cepharanthine and its analogs remains a lengthy and low-yielding process, making it not cost-effective for large-scale production compared to extraction from natural sources like plants of the Stephania genus. nih.gov The natural product remains the primary source of the compound for medicinal use and for the preparation of semisynthetic derivatives.

Enantioselective Synthesis of Isoquinoline (B145761) Alkaloids as Precursors for this Compound

Creating the correct absolute stereochemistry at the two chiral centers (C1 and C1') is fundamental to synthesizing biologically active this compound. This requires the enantioselective synthesis of the two constituent (S)-benzyltetrahydroisoquinoline units before their coupling. Several robust strategies have been developed for this purpose. mun.caed.ac.uk

One of the most effective methods is the combination of a Bischler-Napieralski cyclization to form a 3,4-dihydroisoquinoline (B110456) intermediate, followed by an asymmetric transfer hydrogenation. ed.ac.uknih.gov The Noyori asymmetric transfer hydrogenation, using a chiral ruthenium catalyst, is a powerful tool for reducing the imine bond of the dihydroisoquinoline to afford the desired (S)- or (R)-tetrahydroisoquinoline with high enantiomeric excess. ed.ac.uknih.gov

Alternative approaches utilize chiral auxiliaries to direct the stereochemical outcome of key reactions. mun.cabohrium.com For instance, natural amino acids or their derivatives can be incorporated into the isoquinoline precursor to guide diastereoselective reactions, with the auxiliary being removed in a later step. bohrium.com Chemoenzymatic strategies have also emerged as a powerful alternative. bohrium.com Enzymatic stereoselective Pictet-Spengler reactions, for example, can produce enantiopure benzylisoquinoline monomers on a gram scale, which are then used in subsequent coupling reactions. bohrium.com

These methods provide access to the enantiomerically pure building blocks necessary for the total synthesis of complex BBIQs.

Table 1: Key Methods for Enantioselective Synthesis of Tetrahydroisoquinoline Precursors

MethodKey Reaction StepCatalyst / ReagentOutcome
Asymmetric Hydrogenation Reduction of a 3,4-dihydroisoquinolineNoyori's chiral Ru-catalystHigh enantioselectivity for either (S) or (R) isomer. ed.ac.uknih.gov
Chiral Auxiliary Diastereoselective Bischler-Napieralski or Pictet-Spengler reactione.g., Alanine derivatives, PseudoephedrineFormation of a specific diastereomer, with the auxiliary removed later. mun.cabohrium.com
Chemoenzymatic Synthesis Stereoselective Pictet-Spengler reactionNorcoclaurine synthase (NCS) or other enzymesGram-scale production of enantiopure isoquinoline monomers. bohrium.com

Rational Design and Preparation of Semisynthetic Derivatives of this compound

Given the difficulty and low yield of total synthesis, much research has focused on the rational design and preparation of semisynthetic derivatives starting from naturally extracted cepharanthine. nih.gov This approach aims to improve the parent molecule's physicochemical properties (like solubility and bioavailability) or to enhance its biological activity and explore structure-activity relationships (SAR). spandidos-publications.comfrontiersin.orgscispace.com

The rational design of new analogs often involves computational methods, such as molecular docking, to predict how modifications to the cepharanthine structure will affect its interaction with biological targets. acs.orgchemrxiv.org For example, in the search for potent antiviral agents, various analogs of cepharanthine were evaluated to identify the key structural features—a putative pharmacophore—responsible for their activity. chemrxiv.org

A prominent example of a semisynthetic derivative is Cepharanthine Hydrochloride (CH) . spandidos-publications.comresearchgate.netresearchgate.net This salt is prepared from the natural alkaloid to increase its water solubility and bioavailability for clinical use. frontiersin.org Other modifications involve altering the functional groups on the aromatic rings or the nitrogen atoms. Researchers have synthesized and evaluated a range of cepharanthine analogs, including those with different substituents on the isoquinoline portions, to probe their therapeutic potential. nih.govdovepress.com These studies are crucial for developing new therapeutic agents based on the cepharanthine scaffold.

Table 2: Examples of Semisynthetic Cepharanthine Derivatives and Design Rationale

Derivative NameModificationRationale for Design
Cepharanthine Hydrochloride (CH) Salt formation at the tertiary amine nitrogens.Improve water solubility and bioavailability for clinical applications. spandidos-publications.comfrontiersin.org
Various Analogs Modification of peripheral functional groups.Explore structure-activity relationships (SAR) for specific biological targets (e.g., antiviral, anticancer). chemrxiv.orgnih.gov
Nanoparticle Formulations Encapsulation of cepharanthine in nanostructured lipid carriers (NLCs) or liposomes.Enhance drug delivery, improve circulation time, and target specific tissues like the lungs. dovepress.comnih.govresearchgate.net

In Vitro Cellular Studies on this compound Activity

In vitro research, utilizing cultured human cells, has been fundamental in elucidating the mechanisms through which cepharanthine and its analogues exert their effects at a cellular and molecular level.

A significant body of research has focused on the anticancer properties of cepharanthine, revealing its ability to inhibit the proliferation of various cancer cell lines and induce cell death. nih.gov The compound generally demonstrates inhibitory concentrations (IC50) in the 1–10 μM range and affects the cell cycle by typically arresting cells in the G1 and S phases. nih.gov

Cholangiocarcinoma (CCA) is a highly aggressive cancer with a poor prognosis, often characterized by its high metastatic rate. nih.gov Studies have demonstrated that cepharanthine can suppress the metastatic capabilities of human CCA cell lines. In wound healing and Boyden chamber assays, cepharanthine was shown to effectively suppress the migration and invasion of KKU-M213 and KKU-M214 CCA cell lines. researchgate.net The underlying mechanism for this anti-metastatic action involves the inhibition of the NF-κB signaling pathway. nih.govnih.gov This inhibition leads to the downregulation of key molecules involved in cell adhesion and tissue remodeling, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Matrix Metalloproteinase-2 (MMP-2). mdpi.com Furthermore, cepharanthine was found to induce apoptosis (programmed cell death) in CCA cells through the activation of caspase-3 and caspase-9. nih.govnih.gov

Interactive Data Table: Effects of Cepharanthine on Cholangiocarcinoma (CCA) Cell Lines

Cell Line(s)Histological TypeKey FindingsMolecular Mechanism
KKU-M213, KKU-M214Mixed papillary & well-differentiatedSuppression of cell migration and invasion. researchgate.netInhibition of NF-κB pathway; Suppression of ICAM-1 and MMP-2. nih.govmdpi.com
Multiple CCA linesVarious typesInhibition of cell growth; Induction of apoptosis. researchgate.netnih.govActivation of caspase-3 and caspase-9. nih.govnih.gov

Research has also explored the effects of cepharanthine on osteosarcoma, a type of bone cancer. In studies using the human osteosarcoma cell line SaOS2, cepharanthine was found to induce cell cycle arrest at the G1/S phase. mdpi.com This effect is believed to be mediated through the inhibition of the STAT3 signaling pathway. mdpi.com Moreover, investigations into drug-resistant osteosarcoma cell lines, SaOS2-AR and SaOS2 F-AR, revealed that cepharanthine can enhance their sensitivity to the chemotherapeutic drug adriamycin. nih.gov This sensitizing effect is achieved by synergistically accelerating adriamycin-induced apoptosis and potentially by inhibiting the function of P-glycoprotein, a protein that pumps drugs out of cancer cells, leading to resistance. nih.gov

Interactive Data Table: Effects of Cepharanthine on Osteosarcoma Cell Lines

Cell Line(s)Key FindingsMolecular Mechanism
SaOS2Induction of G1/S phase cell cycle arrest. mdpi.comInhibition of STAT3 signaling pathway. mdpi.com
SaOS2-AR, SaOS2 F-AROvercame adriamycin resistance; Synergistically accelerated apoptosis. nih.govInhibition of P-glycoprotein; Acceleration of drug-induced apoptosis. nih.gov

Primary effusion lymphoma (PEL) is a rare and aggressive form of non-Hodgkin's lymphoma. The nuclear factor-kappaB (NF-κB) pathway is known to be constitutively active in PEL and is crucial for its oncogenesis. nih.gov Studies on PEL-derived cell lines (BCBL-1, TY-1, and RM-P1) have shown that cepharanthine significantly suppresses cell proliferation. nih.gov The compound was found to inhibit the activation of NF-κB and induce apoptotic cell death in these cell lines. nih.gov The induction of apoptosis is marked by the activation of caspase-3. mdpi.com These findings highlight the inhibition of the NF-κB pathway as a key mechanism for cepharanthine's anti-PEL activity. mdpi.comnih.gov

Interactive Data Table: Effects of Cepharanthine on Primary Effusion Lymphoma (PEL) Cells

Cell Line(s)Key FindingsMolecular Mechanism
BCBL-1, TY-1, RM-P1Significant suppression of cell proliferation; Induction of apoptosis. nih.govInhibition of NF-κB activation; Activation of caspase-3. nih.govmdpi.com

The potential of cepharanthine against human oral squamous cell carcinoma (OSCC) has also been investigated. In the OSCC cell line B88, cepharanthine treatment resulted in significant suppression of cell growth by inducing G1 phase arrest. nih.gov This cell cycle inhibition was linked to the induction of the protein p27Kip1 and a reduction in cyclin E and Skp2 levels. nih.gov Another study revealed that cepharanthine can suppress angiogenesis (the formation of new blood vessels) and the growth of OSCC cells. nih.gov This anti-angiogenic effect was attributed to the inhibited expression of major pro-angiogenic molecules, namely vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), through the blockade of NF-κB activity. nih.gov

Interactive Data Table: Effects of Cepharanthine on Human Oral Squamous Cell Carcinoma (OSCC) Cells

Cell LineKey FindingsMolecular Mechanism
B88Suppression of cell growth; G1 phase arrest. nih.govInduction of p27Kip1; Reduction of cyclin E and Skp2. nih.gov
General OSCC CellsSuppression of angiogenesis and tumor growth. nih.govInhibition of NF-κB activity; Decreased expression of VEGF and IL-8. nih.gov

Beyond its anticancer properties, cepharanthine has demonstrated notable antiviral activity, particularly against coronaviruses. In the context of the SARS-CoV-2 virus, research has shown that cepharanthine can inhibit viral infection through multiple mechanisms. One primary mode of action is the blockade of viral entry into host cells. mdpi.com It achieves this by binding to the SARS-CoV-2 spike protein, which prevents the virus from interacting with its cellular receptor, angiotensin-converting enzyme 2 (ACE2). mdpi.com Additionally, cepharanthine is thought to inhibit the SARS-CoV-2 spike protein-mediated fusion of viral and cellular membranes. mdpi.com Further studies suggest it can also disrupt viral replication by inhibiting the viral helicase, Nsp13, an enzyme critical for unwinding the viral genome. frontiersin.org Cepharanthine has also been reported to be a potent inhibitor of HIV-1 replication in chronically infected monocytic cell lines. frontiersin.org

Interactive Data Table: Antiviral Mechanisms of Cepharanthine

Viral PathogenKey FindingsMolecular Mechanism
SARS-CoV-2Blocks viral entry; Inhibits membrane fusion; Disrupts replication. mdpi.comBinds to spike protein, preventing ACE2 interaction; Inhibits Nsp13 helicase. mdpi.comfrontiersin.org
HIV-1Potent inhibition of viral replication. frontiersin.orgInhibition of replication in chronically infected monocytic cells. frontiersin.org

Immunomodulatory Effects on Immune Cell Function

Cepharanthine has been shown to possess significant immunomodulatory properties, affecting the function of various immune cells. nih.govnih.gov It can modulate the activity of macrophages, T cells, and natural killer cells. nih.gov

A key target of Cepharanthine's immunomodulatory action is the dendritic cell (DC), which plays a crucial role in initiating and shaping adaptive immune responses. nih.gov In in vitro studies using murine DCs, Cepharanthine was found to:

Inhibit antigen uptake by DCs at concentrations between 1 and 5 μg/ml. nih.gov

Inhibit the lipopolysaccharide (LPS)-induced maturation of DCs. nih.gov

Reduce the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in LPS-stimulated DCs. nih.gov

Render DCs poor stimulators of allogeneic T cell proliferation and subsequent interferon-gamma (IFN-γ) production. nih.gov

These findings suggest that Cepharanthine can suppress excessive immune responses, indicating its potential as an immunoregulatory agent in autoimmune diseases and allergies. nih.gov It has also been shown to specifically inhibit abnormally activated T cells. nih.gov

Anti-inflammatory Response Regulation in Cell-Based Assays

The anti-inflammatory activity of Cepharanthine is closely linked to its immunomodulatory and antiviral effects. mdpi.comnih.gov It regulates anti-inflammatory responses by inhibiting the production of key inflammatory mediators in cell-based assays. mdpi.comnih.gov

In studies using lipopolysaccharide (LPS)-induced macrophages, Cepharanthine demonstrated the ability to:

Significantly inhibit the expression of pro-inflammatory cytokines IL-6 and IL-1β. nih.gov

Suppress the expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

Reduce oxidative stress by decreasing the production of reactive oxygen species (ROS). mdpi.com

The primary mechanism for these anti-inflammatory effects appears to be the inhibition of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the inflammatory response. mdpi.commdpi.comfrontiersin.org

Antiplasmodial Activity against Parasitic Models

Cepharanthine has demonstrated potent antiplasmodial activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.comnih.gov This activity makes it a subject of interest in the search for new anti-malarial drugs, especially given the rise of drug-resistant parasite strains. nih.govresearchgate.net

The table below summarizes the in vitro antiplasmodial activity of Cepharanthine against different P. falciparum strains.

P. falciparum StrainIC₅₀Reference
W2 (chloroquine-resistant)0.2 µM - 0.61 µM mdpi.com
FCM293059 nM (3.06 µM) mdpi.com
3D72276 nM (2.28 µM) mdpi.com
K11803 nM (1.80 µM) mdpi.com

IC₅₀: Half-maximal inhibitory concentration.

Studies on its mechanism of action revealed that Cepharanthine blocks the development of P. falciparum at the ring stage, which is an early phase of the parasite's life cycle within red blood cells. nih.govnih.govresearchgate.net Transcriptomic analysis of treated parasites showed that Cepharanthine down-regulates genes associated with Maurer's clefts and impacts pathways related to cell-cell interactions, glycolysis, and the function of the apicoplast and mitochondrion. nih.govresearchgate.net

Furthermore, Cepharanthine has been shown to act synergistically with several existing anti-malarial drugs, such as chloroquine, lumefantrine, and atovaquone, enhancing their antiplasmodial activity. mdpi.comnih.gov

Reversal of Multidrug Resistance Phenotypes in Cancer Cells

A significant area of preclinical research on Cepharanthine is its ability to reverse multidrug resistance (MDR) in cancer cells. nih.gov MDR is a major obstacle in chemotherapy where cancer cells become resistant to a wide range of anticancer drugs.

The primary mechanism by which Cepharanthine reverses MDR is through the inhibition of ATP-binding cassette (ABC) transporters. nih.gov These transporters are membrane proteins that function as efflux pumps, actively removing chemotherapeutic drugs from cancer cells and reducing their intracellular concentration to sub-lethal levels.

Specifically, Cepharanthine is a potent inhibitor of Multidrug Resistance Protein 7 (MRP7), also known as ABCC10. mdpi.comnih.govnih.gov MRP7 is an ABC transporter that confers resistance to important anticancer agents like taxanes (e.g., paclitaxel). nih.govplos.orgnih.gov

Studies using MRP7-transfected HEK293 cells have shown that:

Cepharanthine at a concentration of 2 µM completely reversed paclitaxel (B517696) resistance in cells overexpressing MRP7. nih.gov

It significantly increased the intracellular accumulation of paclitaxel in these resistant cells. nih.gov

It directly inhibited the efflux of paclitaxel from the MRP7-expressing cells. nih.gov

Membrane vesicle assays revealed that Cepharanthine competitively inhibits the transport function of MRP7 with a Kᵢ value of 4.86 µM. nih.gov

These findings indicate that Cepharanthine reverses MRP7-mediated resistance to drugs like paclitaxel in a competitive manner, making it a promising agent to be used in combination with conventional chemotherapy to overcome drug resistance. nih.gov

Preclinical In Vivo Data on this compound Remains Limited

Extensive searches for preclinical in vivo studies on the specific chemical compound this compound have yielded limited results, particularly concerning its direct antitumor activity in xenograft models and its effects on pro-inflammatory cytokine responses in animal models. The majority of available research focuses on the broader parent compound, Cepharanthine (CEP).

While Cepharanthine, a bisbenzylisoquinoline alkaloid extracted from plants of the Stephania genus, has demonstrated a range of pharmacological activities in preclinical settings, specific data for its derivative, this compound, is not sufficiently detailed in the current scientific literature to fulfill a comprehensive review based on the outlined requirements.

Preclinical Biological Activities of + 2 Norcepharanthine in Disease Models

Similarly, in vivo animal model data specifically investigating the capacity of (+)-2'-Norcepharanthine to attenuate pro-inflammatory cytokine responses is scarce. Studies on Cepharanthine (B1668398) have indicated anti-inflammatory properties, including the reduction of key pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in various animal models of inflammation. This is often linked to the modulation of signaling pathways like NF-κB. Without dedicated studies on this compound, it is not possible to provide specific findings on its in vivo anti-inflammatory and cytokine-modulating activities.

Due to the absence of specific and detailed research findings for this compound in the specified areas of in vivo preclinical models, the generation of data tables and a detailed discussion as requested is not feasible at this time. Further research is required to elucidate the distinct pharmacological profile of this compound.

Molecular and Cellular Mechanisms of Action for + 2 Norcepharanthine

Signaling Pathway Modulation by this Bisbenzylisoquinoline Alkaloid

(+)-2'-Norcepharanthine has been shown to modulate several critical intracellular signaling pathways that are integral to cellular processes such as inflammation, proliferation, and survival.

Downregulation of Nuclear Factor-kappa B (NF-κB) Activity

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor family that regulates a wide array of genes involved in inflammation, immunity, and cell survival. nih.gov The NF-κB family consists of five proteins: c-Rel, Rel-A, Rel-B, NF-κB1, and NF-κB2. nih.gov In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.gov Upon stimulation by various signals, IκB proteins are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate target gene expression. nih.govcellsignal.com Research indicates that this compound can suppress the activation of NF-κB. This inhibition is a key component of its mechanism of action, contributing to its observed biological activities.

Activation of AMP-activated Protein Kinase (AMPK)

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. mdpi.com It is activated during states of low cellular energy (high AMP:ATP ratio) and works to restore energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic pathways that consume ATP. mdpi.comnih.gov Activation of AMPK can lead to a variety of downstream effects, including enhanced glucose uptake and fatty acid oxidation. dovepress.com Studies have demonstrated that this compound can activate AMPK. plos.org This activation is thought to contribute to some of the metabolic effects observed with this compound. The activation of AMPK can also indirectly influence other pathways; for instance, AMPK activation is known to inhibit transcription factors like NF-κB and STAT3. nih.gov

Influence on Phosphatidylinositol-3-kinase/Protein Kinase B (Akt) Signaling

The Phosphatidylinositol-3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a major pathway that regulates a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. cellsignal.comcusabio.com The pathway is initiated by the activation of PI3K, which then leads to the activation of Akt. cusabio.comnih.gov Activated Akt can then phosphorylate a wide range of downstream targets, thereby modulating their activity. cellsignal.com Dysregulation of the PI3K/Akt pathway is implicated in various diseases. cellsignal.comamegroups.org this compound has been reported to influence the PI3K/Akt signaling cascade. Specifically, some research points to a downregulation of Akt as part of the compound's mechanism. docksci.com

Regulation of Extracellular Signal-regulated Kinases (ERK) Pathways

The Extracellular signal-regulated kinases (ERK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade. wikipedia.orgcreative-diagnostics.com This pathway is typically activated by growth factors and mitogens, leading to the regulation of cellular processes such as proliferation, differentiation, and survival. wikipedia.orgnih.gov The core of the pathway consists of a cascade of kinases: Raf, MEK, and ERK. aging-us.com Activated ERK can phosphorylate numerous cytoplasmic and nuclear substrates, including transcription factors, thereby altering gene expression. aging-us.com this compound has been shown to modulate the ERK pathway, which may contribute to its effects on cell fate.

Cyclooxygenase-2 (COX-2) Pathway Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. d-nb.infowikipedia.org Inhibition of the COX-2 pathway is a common strategy for anti-inflammatory drugs. brieflands.com Selective COX-2 inhibitors target this enzyme specifically, aiming to reduce inflammation with fewer side effects compared to non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. brieflands.comnih.gov Research has indicated that this compound can inhibit the COX-2 pathway, which is consistent with its observed anti-inflammatory properties.

Direct Interactions with Cellular Structures and Processes

Beyond the modulation of signaling pathways, the direct physical interaction of small molecules with cellular proteins is fundamental to understanding their mechanism of action. frontiersin.org These protein-protein interactions (PPIs) are central to nearly all cellular processes. plos.orgvipergen.com Methods like co-immunoimmobilization and protein-fragment complementation assays are used to study these interactions in living cells. plos.orgnih.gov While specific direct binding partners for this compound within cellular structures are a subject of ongoing investigation, its chemical structure as a bisbenzylisoquinoline alkaloid suggests the potential for such interactions. The nature of these direct interactions would be noncovalent, involving forces such as hydrogen bonds, ionic interactions, and hydrophobic bonds, which allow for the transient associations critical for dynamic cellular regulation. nih.gov

Impact on Plasma Membrane Fluidity as an Antiviral Mechanism

One of the significant antiviral mechanisms of cepharanthine (B1668398), a closely related compound, is its ability to stabilize plasma membrane fluidity. mdpi.comnih.gov This action is crucial in viral infections, as many enveloped viruses rely on the fluidity of the host cell's plasma membrane to fuse and release their genetic material into the cytoplasm. nih.govbiorxiv.orgnih.gov By reducing membrane fluidity, cepharanthine and its analogs can hinder this fusion process. semanticscholar.orgmdpi.com

The plasma membrane's outer leaflet is naturally rich in components like sphingomyelin (B164518) and cholesterol, which contribute to lower fluidity and tighter lipid packing. biorxiv.org Viral entry can be restricted by this inherent property of the plasma membrane. biorxiv.org The antiviral activity of interferon-inducible transmembrane (IFITM) proteins, for instance, is associated with their ability to decrease membrane fluidity, thereby inhibiting virus-cell fusion. elifesciences.org

Cepharanthine has demonstrated a broad spectrum of antiviral activity, inhibiting the entry of viruses like HIV-1 by reducing plasma membrane fluidity. semanticscholar.org This modulation of the physical state of the cell membrane presents a barrier to viral entry and subsequent replication. frontiersin.orgnih.gov

Interaction with Microtubules and Macrophage Activation Inhibition

Isoquinoline (B145761) alkaloids, as a class, are known to interact with microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.govmdpi.com Some isoquinoline alkaloids can disrupt microtubule structures and inhibit their polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. mdpi.comaacrjournals.orgnih.gov For instance, sanguinarine (B192314) and chelidonine (B1668607) have been shown to depolymerize the microtubule network and inhibit tubulin assembly. mdpi.com While direct studies on this compound's specific interaction with microtubules are not detailed in the provided results, the known activity of related isoquinoline alkaloids suggests this as a potential mechanism of action. nih.govmdpi.comaacrjournals.orgnih.gov

Furthermore, the interaction between adipocytes and macrophages can lead to inflammatory changes. nih.gov Some compounds can inhibit the production of pro-inflammatory cytokines in this interaction. nih.gov Macrophage activation is a critical process in the immune response to intracellular pathogens. nih.gov This activation can be inhibited by certain cytokines. nih.gov In the context of Yersinia infection, macrophage activation can shift the cell death pathway from apoptosis to pyroptosis. plos.org While a direct link between this compound and macrophage activation inhibition is not explicitly stated, the anti-inflammatory properties of related alkaloids suggest a potential role in modulating macrophage activity. nih.gov

Suppression of Angiogenesis-Related Factor Expression

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.govfrontiersin.org This process is driven by various pro-angiogenic factors, with Vascular Endothelial Growth Factor (VEGF) being a key player. nih.govmdpi.com The inhibition of angiogenesis is a significant strategy in cancer therapy. tg.org.au

Isoquinoline alkaloids like berberine (B55584) have demonstrated potent anti-angiogenic activity. nih.govnih.gov Berberine mediates its effects by downregulating the expression of hypoxia-inducible factor-1 (HIF-1α) and VEGF. nih.govnih.gov It also inhibits other pro-inflammatory and pro-angiogenic factors such as IL-1β, IL-6, TNF-α, and COX-2. nih.govnih.gov These actions collectively suppress the formation of new blood vessels required for tumor growth. The mechanisms linking HER2 signaling with angiogenesis often involve the induction of VEGF. e-crt.org Given the established anti-angiogenic properties of related isoquinoline alkaloids, it is plausible that this compound also exerts its effects through the suppression of angiogenesis-related factor expression. nih.govnih.govresearchgate.net

Nucleic Acid Binding Properties, Relevant for Isoquinoline Alkaloids

A significant aspect of the biological activity of isoquinoline alkaloids is their ability to interact with nucleic acids, including both DNA and RNA. nih.govmdpi.com These interactions can lead to the regulation of polynucleic acid stability and interfere with processes like DNA replication, repair, and transcription. nih.govmdpi.com

Different isoquinoline alkaloids exhibit varied modes of binding to nucleic acids. For instance, berberine and palmatine (B190311) are known to bind to B-form DNA, while sanguinarine shows a preference for double-helical regions. mdpi.com Some of these alkaloids can act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. mdpi.combeilstein-journals.org This intercalation can disrupt the DNA structure and inhibit the function of enzymes involved in DNA processes. mdpi.com

Bisbenzylisoquinoline alkaloids, the class to which this compound belongs, have also been investigated for their antitumor properties, which may be linked to their interaction with DNA and related enzymes like DNA helicases. d-nb.infonih.govresearchgate.net The binding of these alkaloids to nucleic acids is considered a potential therapeutic target for their anticancer effects. nih.govnih.gov The ability to bind to various forms of nucleic acids, including single-stranded and triplex DNA, underscores the diverse mechanisms through which these compounds can exert their biological effects. nih.govscispace.com

Structure Activity Relationships Sar and Design Principles for + 2 Norcepharanthine Derivatives

Correlating Specific Structural Features with Observed Biological Activities

The biological activities of bisbenzylisoquinoline alkaloids are intricately linked to their complex three-dimensional structures. Modifications to the core scaffold, including the nature and position of substituents, the stereochemistry of chiral centers, and the flexibility of the macrocyclic ring, can significantly influence their pharmacological effects.

Research into a variety of BBIQ alkaloids has unveiled key structural features that govern their bioactivities. For instance, in the context of antiadipogenic activity, a study on alkaloids from the embryo of Nelumbo nucifera seeds revealed that the stereochemistry at the 1R,1′S configuration in bisbenzylisoquinoline alkaloids was associated with a notable enhancement in activity. acs.orgnih.gov This highlights the importance of the spatial arrangement of the two benzylisoquinoline units.

Furthermore, studies on other BBIQ alkaloids have provided insights that could be extrapolated to the design of (+)-2'-Norcepharanthine derivatives. For example, in the pursuit of anti-inflammatory agents, it has been observed that the presence of electron-donating groups at specific positions on the aromatic rings can enhance activity. nih.gov The general structure-activity relationships for benzylisoquinoline and bisbenzylisoquinoline alkaloids indicate that the type and substitution pattern on the isoquinoline (B145761) and benzyl (B1604629) moieties are critical determinants of their antiviral properties. mdpi.com

The following table summarizes general SAR findings for BBIQ alkaloids that could inform the design of this compound derivatives:

Structural Feature/ModificationObserved Biological ActivityReference
Stereochemistry (1R,1′S configuration)Enhanced antiadipogenic activity acs.orgnih.gov
Substitution on Aromatic RingsInfluences anti-inflammatory and antioxidant activity nih.gov
Nature of Isoquinoline & Benzyl MoietiesCritical for antiviral activity mdpi.com
Presence of Fused Heterocyclic SystemsCan confer antimicrobial properties researchgate.net

These findings suggest that systematic modifications of the this compound structure, such as altering substituents on the aromatic rings or modifying the stereochemistry, could lead to derivatives with tailored biological activities.

Comparative Analysis of the Pharmacological Profile of this compound vs. Cepharanthine (B1668398)

Cepharanthine is a well-studied bisbenzylisoquinoline alkaloid with a range of documented pharmacological effects, including anti-inflammatory, immunomodulatory, antiviral, and antitumoral properties. mdpi.comnih.gov It is the only approved drug for human use in the large class of bisbenzylisoquinoline alkaloids. nih.gov A comparative analysis of its pharmacological profile with that of this compound, which differs by the demethylation at the 2'-position, is essential for understanding the role of this specific structural feature.

Cepharanthine's mechanism of action is multifactorial, involving interference with key signaling pathways such as NF-κB and AMP-activated protein kinase (AMPK). nih.govnih.gov Its anti-inflammatory effects are largely attributed to the inhibition of the NF-κB pathway, which in turn reduces the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α. mdpi.comnih.gov Clinically, it has been used for conditions like alopecia, leukopenia, and xerostomia. nih.gov More recently, it has gained attention for its potent in vitro activity against SARS-CoV-2. mdpi.comsemanticscholar.org

While direct, extensive comparative studies between this compound and Cepharanthine are not widely published, the structural difference—a free hydroxyl group at the 2'-position in this compound versus a methoxy (B1213986) group in Cepharanthine—is significant. This modification can alter the molecule's polarity, hydrogen bonding capability, and metabolic stability, which would in turn affect its pharmacokinetic and pharmacodynamic properties.

The table below outlines the known pharmacological properties of Cepharanthine, which serves as a benchmark for evaluating potential activities of this compound.

Pharmacological EffectMechanism/Target (for Cepharanthine)Reference
Anti-inflammatoryInhibition of NF-κB signaling pathway; reduction of IL-1β, IL-6, TNF-α mdpi.comnih.gov
Antiviral (e.g., SARS-CoV-2)Inhibition of viral entry and replication; blocking S protein/ACE2-mediated membrane fusion mdpi.comsemanticscholar.org
ImmunomodulatoryUsed in treatment of various autoimmune diseases and allergies semanticscholar.org
AntitumoralInduction of apoptosis and cell cycle arrest in cancer cells nih.gov
AntioxidantScavenging of free radicals frontiersin.org

The presence of the 2'-hydroxyl group in this compound could potentially enhance interactions with certain biological targets through hydrogen bonding, possibly leading to altered or improved activity compared to Cepharanthine.

Computational and Cheminformatic Approaches in Elucidating SAR for Bisbenzylisoquinoline Alkaloids

Computational and cheminformatic tools are increasingly vital in modern drug discovery for predicting the biological activity of molecules and understanding their SAR. collaborativedrug.com These in silico methods have been applied to the study of bisbenzylisoquinoline alkaloids to identify new therapeutic leads and to rationalize their mechanisms of action. rsc.orgmdpi.com

Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. plos.org This approach has been used to screen libraries of BBIQ alkaloids against various therapeutic targets. For example, in silico studies have identified BBIQ alkaloids like Cepharanthine as potent inhibitors of the SARS-CoV-2 main protease (3CLpro) and spike glycoprotein. mdpi.complos.org Such studies calculate docking scores and analyze binding interactions, providing a rationale for the observed inhibitory activity. mdpi.com

Another key approach is the development of quantitative structure-activity relationship (QSAR) models, which build mathematical relationships between chemical structures and biological activities. wikipedia.org For BBIQ alkaloids, QSAR can help to predict the activity of novel derivatives before their synthesis, saving time and resources. wikipedia.org These models often use molecular descriptors that quantify various physicochemical properties of the molecules.

Integrated in silico methods, which combine ligand-based and structure-based virtual screening, have also been successfully employed. mdpi.com For instance, such an approach was used to identify potential alkaloid inhibitors of Schistosoma mansoni thioredoxin glutathione (B108866) reductase (SmTGR), a crucial enzyme for the parasite's survival. mdpi.com This combined screening resulted in the identification of 14 promising alkaloid candidates. mdpi.com

The following table highlights some of the computational tools and their applications in the study of BBIQ alkaloids:

Computational ApproachApplicationFindings/InsightsReference
Molecular DockingPrediction of binding affinity to viral proteins (e.g., SARS-CoV-2 3CLpro, Spike Glycoprotein)Identification of key binding residues and potential inhibitory BBIQ alkaloids like Neferine and Cepharanthine. mdpi.complos.org
Molecular Dynamics (MD) SimulationsValidation of the stability of ligand-protein complexes over time.Confirmation of the stability of docked poses of top-ranking alkaloids with target proteins. plos.org
Combined Virtual Screening (Ligand- and Structure-Based)Identification of potential inhibitors for enzymes like SmTGR.Selection of 14 promising alkaloid inhibitors from a larger dataset. mdpi.com
ECD Computational CalculationsElucidation of the absolute configuration of new BBIQ alkaloids.Aiding in the structural characterization of novel isolated compounds. acs.orgnih.gov

These computational strategies provide powerful platforms for exploring the vast chemical space of this compound derivatives, enabling the rational design of new molecules with optimized pharmacological profiles.

Future Research Directions and Unexplored Avenues for + 2 Norcepharanthine

Identification of Novel Biological Targets and Therapeutic Applications

Currently, there is a significant lack of research into the specific biological targets of (+)-2'-Norcepharanthine. Future research would need to begin with broad-based screening assays to identify any potential interactions with cellular components. Techniques such as high-throughput screening against various cell lines and protein targets would be essential first steps. Without this initial data, it is impossible to predict potential therapeutic applications.

Advanced Methodologies for Comprehensive Mechanistic Elucidation

Once initial biological activities are identified, advanced methodologies could be employed to understand the compound's mechanism of action. Techniques like proteomics, transcriptomics, and metabolomics could provide a holistic view of the cellular pathways modulated by this compound. However, in the absence of any known biological activity, the application of these sophisticated techniques is premature.

Development of Next-Generation Analogs with Improved Efficacy and Specificity

The development of next-generation analogs is a standard strategy to enhance the therapeutic properties of a lead compound. This process, known as medicinal chemistry optimization, would involve synthesizing derivatives of this compound and evaluating their structure-activity relationships. This would aim to improve potency, selectivity, and pharmacokinetic properties. However, without a clear understanding of its biological targets and mechanism of action, a rational drug design approach for developing improved analogs is not feasible.

Q & A

Q. What are the established synthetic routes for (+)-2'-Norcepharanthine, and how can researchers optimize yield and purity?

Methodological Answer:

  • Begin with classical alkaloid isolation protocols (e.g., column chromatography using silica gel and eluents like chloroform-methanol gradients) .
  • For synthesis, explore stepwise ring-closing strategies, noting that enantiomeric purity often depends on chiral auxiliaries or asymmetric catalysis .
  • Optimize reaction conditions (temperature, solvent polarity) using Design of Experiments (DoE) frameworks to identify critical variables affecting yield .
  • Validate purity via HPLC with chiral columns and corroborate using 1H^1H-NMR integration of diagnostic protons (e.g., C-2' protons) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • Combine 1H^1H- and 13C^{13}C-NMR to assign stereochemistry, focusing on coupling constants (e.g., JJ-values for vicinal protons in the isoquinoline moiety) .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formula, ensuring isotopic patterns align with theoretical values.
  • Cross-validate with X-ray crystallography if single crystals are obtainable; compare unit cell parameters with literature databases (e.g., Cambridge Structural Database) .

Q. How can researchers ensure reproducibility in bioactivity assays involving this compound?

Methodological Answer:

  • Standardize compound storage (e.g., desiccated at -20°C in amber vials) to prevent degradation .
  • Use cell lines with authenticated STR profiles and include positive controls (e.g., cisplatin for cytotoxicity assays).
  • Report IC50_{50} values with 95% confidence intervals and statistical tests (e.g., ANOVA with post-hoc corrections) to address variability .

Advanced Research Questions

Q. What experimental strategies resolve conflicting reports on this compound’s mechanism of action in neurological models?

Methodological Answer:

  • Conduct comparative transcriptomic profiling (RNA-seq) across models (e.g., SH-SY5Y vs. primary neurons) to identify context-dependent pathways .
  • Employ CRISPR/Cas9 knockouts of putative targets (e.g., NMDA receptor subunits) to validate specificity .
  • Address contradictions by replicating studies under standardized conditions (e.g., oxygen levels, serum concentrations) and publishing raw data for meta-analysis .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

  • Prioritize substituents at C-2' and C-8 positions based on molecular docking simulations (e.g., AutoDock Vina with validated protein structures) .
  • Synthesize analogs with incremental modifications (e.g., methyl, hydroxyl groups) and assay against isogenic cell panels to isolate steric/electronic effects .
  • Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Q. What methodologies address discrepancies in pharmacokinetic data for this compound across species?

Methodological Answer:

  • Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human data from rodents, accounting for metabolic enzyme differences (e.g., CYP3A4 vs. CYP3A11) .
  • Validate absorption profiles via in situ intestinal perfusion assays and compare with Caco-2 permeability data .
  • Publish full LC-MS/MS parameters (e.g., collision energies, ion transitions) to enable cross-lab reproducibility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data for this compound in solid tumors versus hematological cancers?

Methodological Answer:

  • Perform dose-response assays across >10 cell lines per cancer type, stratified by genetic mutations (e.g., TP53 status) .
  • Analyze tumor microenvironment factors (e.g., hypoxia, stromal interactions) using 3D spheroid co-cultures .
  • Use systematic reviews (PRISMA guidelines) to identify biases in prior studies, such as inconsistent apoptosis markers (Annexin V vs. TUNEL assays) .

Q. What statistical approaches reconcile variability in this compound’s antioxidant effects reported in vitro versus in vivo?

Methodological Answer:

  • Apply mixed-effects models to account for individual variability in animal studies (e.g., baseline oxidative stress levels) .
  • Validate in vitro findings using ex vivo assays (e.g., isolated mitochondria from treated animals) to bridge the translational gap .
  • Report effect sizes (Cohen’s d) alongside p-values to quantify biological significance .

Tables for Key Methodological Comparisons

Technique Application Critical Parameters References
Chiral HPLCEnantiopurity validationColumn type (e.g., Chiralpak IA), mobile phase pH
RNA-seqMechanism of action elucidationRead depth (>30M reads/sample), normalization
PBPK ModelingCross-species PK extrapolationEnzyme kinetic constants, tissue partition coefficients

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.